molecular formula C14H20O4 B3331553 1-methoxycarbonyl-adamantan-4-one Ethylene Ketal CAS No. 84454-62-6

1-methoxycarbonyl-adamantan-4-one Ethylene Ketal

Cat. No.: B3331553
CAS No.: 84454-62-6
M. Wt: 252.31 g/mol
InChI Key: IJJBOFUSNCAQQK-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-methoxycarbonyl-adamantan-4-one Ethylene Ketal typically involves the following steps :

    Starting Material: The synthesis begins with adamantanone, a derivative of adamantane.

    Formation of the Ketal: Adamantanone is reacted with ethylene glycol in the presence of an acid catalyst to form the ethylene ketal.

    Esterification: The resulting ketal is then esterified with methoxycarbonyl chloride under basic conditions to yield this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-methoxycarbonyl-adamantan-4-one Ethylene Ketal undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-methoxycarbonyl-adamantan-4-one Ethylene Ketal has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1-methoxycarbonyl-adamantan-4-one Ethylene Ketal involves its interaction with specific molecular targets and pathways . The compound’s adamantane structure allows it to interact with hydrophobic regions of proteins, potentially affecting their function. The ethylene ketal group can undergo hydrolysis under acidic conditions, releasing the active adamantanone derivative, which can then exert its effects on molecular targets.

Comparison with Similar Compounds

1-methoxycarbonyl-adamantan-4-one Ethylene Ketal can be compared with other adamantane derivatives, such as :

    1-adamantanone: Lacks the methoxycarbonyl and ethylene ketal groups, making it less versatile in chemical reactions.

    1-methoxycarbonyl-adamantan-4-one: Similar but lacks the ethylene ketal group, affecting its reactivity and applications.

    1,3-dioxolane derivatives: Share the ethylene ketal group but differ in the core structure, leading to different chemical properties and applications.

The uniqueness of this compound lies in its combination of the adamantane core with the methoxycarbonyl and ethylene ketal groups, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

methyl spiro[1,3-dioxolane-2,4'-adamantane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O4/c1-16-12(15)13-6-9-4-10(7-13)14(11(5-9)8-13)17-2-3-18-14/h9-11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJBOFUSNCAQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC3CC(C1)C4(C(C3)C2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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